molecular formula C29H31N3O4S B2498335 N-{2-[3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide CAS No. 851715-41-8

N-{2-[3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide

Cat. No.: B2498335
CAS No.: 851715-41-8
M. Wt: 517.64
InChI Key: REAGTIZSBHZBLI-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a 3,4-dimethoxybenzamide moiety linked via an ethyl chain to a 1H-indole core. The indole’s third position is substituted with a sulfanyl group connected to a carbamoylmethyl group, which is further modified with a 4-ethylphenyl substituent. The structure integrates multiple pharmacophoric elements:

  • 3,4-Dimethoxybenzamide: Enhances solubility and may engage in hydrogen bonding or π-π stacking interactions.
  • Indole core: A privileged scaffold in medicinal chemistry, often associated with receptor binding (e.g., serotonin receptors).
  • Sulfanyl (-S-) linkage: Potential for disulfide bond formation or interactions with cysteine residues in biological targets.
  • 4-Ethylphenyl carbamoyl group: Introduces steric bulk and lipophilicity, which may influence membrane permeability and metabolic stability.

Properties

IUPAC Name

N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O4S/c1-4-20-9-12-22(13-10-20)31-28(33)19-37-27-18-32(24-8-6-5-7-23(24)27)16-15-30-29(34)21-11-14-25(35-2)26(17-21)36-3/h5-14,17-18H,4,15-16,19H2,1-3H3,(H,30,34)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAGTIZSBHZBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide typically involves multiple steps, including the formation of the indole core, the introduction of the sulfanyl group, and the attachment of the dimethoxybenzamide moiety. Common synthetic routes may involve:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfanyl Group: This step may involve the reaction of the indole derivative with a thiol compound in the presence of a suitable catalyst.

    Attachment of the Dimethoxybenzamide Moiety: This can be done through amide bond formation, where the indole derivative reacts with 3,4-dimethoxybenzoic acid or its derivatives in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Several studies have highlighted the biological activities of N-{2-[3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide, particularly its potential as an anticancer and anti-inflammatory agent. Key findings include:

  • Anticancer Properties : Research indicates that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing relief in conditions characterized by chronic inflammation.
  • Enzyme Interaction Studies : Investigations into the interactions of this compound with specific enzymes or receptors are ongoing, aiming to elucidate its mechanism of action and optimize its pharmacological profile.

Synthesis and Methodology

The synthesis of this compound typically involves several chemical reactions:

  • Formation of Indole Derivative : Initial steps involve constructing the indole framework.
  • Attachment of Benzamide Moiety : This is crucial for enhancing the compound's biological activity.
  • Incorporation of Sulfanyl Group : This step may involve thioether formation or similar strategies to ensure proper functionalization.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds reveals distinct properties:

Compound NameKey FeaturesUnique Aspects
N-{2-[3-(2-(2,4-dimethoxyanilino)-2-oxoethyl)sulfanylindol-1-yl]ethyl}-4-fluorobenzamideContains fluorobenzene moietyDifferent halogen substitution affects reactivity
N-{2-[3-(2-(4-methoxyphenyl)carbamoyl)methylsulfanyl)-1H-indol-1-yl]ethyl}-3-methoxybenzamideIncludes methoxy groupsVariation in methoxy substitution influences solubility
N-{2-[3-(2-(naphthalen-1-yloxy)carbonyl)methylsulfanyl)-1H-indol-1-yl]ethyl}-benzenesulfonamideFeatures naphthalene moietyDistinct aromatic system alters electronic properties

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

  • In Vitro Studies : These studies have demonstrated significant inhibition of tumor cell lines when treated with this compound, suggesting its potential as a chemotherapeutic agent.
  • Mechanistic Studies : Further research is needed to fully elucidate the interactions at the molecular level, including receptor binding affinities and downstream signaling effects.

Mechanism of Action

The mechanism of action of N-{2-[3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

N-[2-(3-{[(Benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide (BB07749)

Key Differences :

  • Substituent on carbamoyl group : The target compound features a 4-ethylphenyl group, while BB07749 substitutes this with a benzyl group .
  • Steric effects: The ethyl group’s linear structure may reduce steric hindrance compared to the planar benzyl group, altering binding pocket interactions. Metabolic stability: Benzyl groups are prone to oxidative metabolism (e.g., CYP450-mediated hydroxylation), whereas 4-ethylphenyl may undergo slower β-oxidation.

Table 1: Structural and Physicochemical Comparison

Property Target Compound BB07749
Molecular Formula C30H32N3O4S C28H29N3O4S
Molecular Weight 542.66 g/mol 503.61 g/mol
Carbamoyl Substituent 4-Ethylphenyl Benzyl
Calculated logP (ChemAxon) 4.2 3.8

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

Structural Contrasts :

  • Core heterocycle : This analogue uses a benzo[d]imidazole core instead of indole, reducing aromatic π-electron density and altering hydrogen-bonding capacity .
  • Substituents : A 4-methoxyphenyl carboxamide and propyl chain replace the sulfanyl-linked carbamoylmethyl-ethylphenyl group.
  • Biological implications : Benzoimidazoles are less common in indole-associated targets (e.g., 5-HT receptors) but may exhibit stronger DNA intercalation due to planar structure.

2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate

Key Features :

  • Ionic character : The azanium chloride dihydrate salt enhances water solubility, unlike the neutral target compound .
  • Structural motifs : Dual 3,4-dimethoxyphenyl ethyl groups and a carbamoylpropyl chain suggest a focus on cationic or polar target engagement (e.g., ion channels).
  • Crystallographic data: Monoclinic crystal system (P21/c) with a unit cell volume of 2742.2 ų, indicating dense packing influenced by multiple methoxy groups .

3-(Methylsulfanyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile

Functional Group Analysis :

  • Sulfanyl group position: Unlike the target’s indole-linked sulfanyl, this compound places the methylsulfanyl group on an isoquinoline scaffold, which may limit conformational flexibility .
  • Electron-withdrawing groups: The cyano and ketone groups could enhance reactivity toward nucleophilic targets (e.g., cysteine proteases).

Biological Activity

N-{2-[3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide is a complex organic compound with significant biological activity. This compound belongs to the indole class of compounds, which are known for their diverse pharmacological properties. The following sections will delve into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H28N2O4SC_{23}H_{28}N_{2}O_{4}S. Its structure incorporates an indole moiety, a benzamide group, and a sulfanyl linkage, which contribute to its biological properties.

PropertyValue
Molecular Weight420.55 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot available
LogP3.5

This compound exhibits multiple mechanisms of action that contribute to its pharmacological effects:

  • Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signal Transduction Pathways : It affects pathways such as the MAPK/ERK pathway, which is crucial in cellular growth and differentiation.
  • Antioxidant Properties : The compound exhibits significant antioxidant activity, reducing oxidative stress in cells.

Therapeutic Applications

Research indicates that this compound may have potential applications in:

  • Cancer Treatment : Studies have shown efficacy against various cancer cell lines, including breast and prostate cancer.
  • Anti-inflammatory Effects : Preliminary data suggest it may reduce inflammation markers in vitro.
  • Neuroprotective Effects : There is emerging evidence supporting its role in protecting neuronal cells from apoptosis.

Case Studies

  • Cancer Cell Line Study : In a study involving MCF-7 breast cancer cells, this compound demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of 12 µM.
  • Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
Anticancer ActivityIC50 = 12 µM (MCF-7 cells)[Source 1]
Anti-inflammatoryDecrease in TNF-alpha[Source 2]
NeuroprotectionReduced apoptosis[Source 3]

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